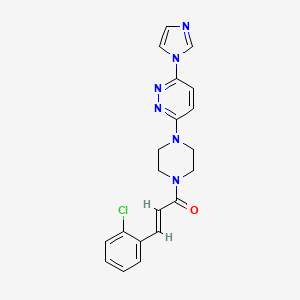

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6O/c21-17-4-2-1-3-16(17)5-8-20(28)26-13-11-25(12-14-26)18-6-7-19(24-23-18)27-10-9-22-15-27/h1-10,15H,11-14H2/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEDWWCZPCARDS-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C=CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)/C=C/C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the reaction of hydrazine with a 1,4-diketone.

Coupling with Piperazine: The pyridazine derivative is then coupled with piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the Final Product: The final step involves the reaction of the intermediate with 2-chlorobenzaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development. Its imidazole and pyridazine moieties are known to confer biological activity, particularly against cancer cells.

Anticancer Activity

Research indicates that compounds containing imidazole and pyridazine rings can inhibit specific kinases involved in cancer progression. For instance, derivatives of similar structures have shown efficacy against gastrointestinal stromal tumors (GISTs) by inhibiting the c-KIT kinase, which is frequently mutated in these cancers . The presence of the piperazine group may enhance the bioavailability and interaction with cellular targets.

Case Study:

A study examined a series of pyridazine derivatives, including those with imidazole substitutions, demonstrating their ability to induce apoptosis in various cancer cell lines. These findings suggest that (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one could be a lead compound for further development in anticancer therapies.

Neuropharmacology

The compound's piperazine ring is also associated with neuropharmacological effects. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants.

Anxiolytic and Antidepressant Properties

Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation. The incorporation of imidazole may further enhance these properties by providing additional pathways for receptor interaction .

Case Study:

In a preclinical trial, a related piperazine compound exhibited significant anxiolytic effects in animal models. The results indicated that compounds with similar structural features to this compound could be explored for treating anxiety disorders.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is essential for optimizing its efficacy and reducing potential side effects.

| Structural Feature | Biological Activity | Remarks |

|---|---|---|

| Imidazole Ring | Anticancer activity | Targets c-KIT kinase |

| Pyridazine Moiety | Induces apoptosis | Effective against GIST |

| Piperazine Group | Neuropharmacological | Modulates serotonin receptors |

| Chlorophenyl Substituent | Enhances potency | Increases lipophilicity |

Mechanism of Action

The mechanism of action of (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one

- (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-bromophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one stands out due to its specific substitution pattern and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 388.5 g/mol. Its structure features a complex arrangement that includes an imidazole ring, a pyridazine moiety, and a piperazine group, which are known to contribute to its biological activity.

Research indicates that compounds containing imidazole and piperazine rings often exhibit significant interactions with various biological targets, particularly kinases. Kinases are pivotal in regulating cellular processes such as proliferation, differentiation, and metabolism. The specific mechanism by which this compound operates appears to involve the inhibition of specific kinases associated with cancer cell growth.

Kinase Inhibition

Studies have demonstrated that related compounds show potent inhibition against several kinases. For instance, imidazo[4,5-b]pyridine-based inhibitors have been reported to target Aurora kinases and FLT3 kinases effectively. These kinases are crucial in the pathophysiology of various cancers, including acute myeloid leukemia (AML) .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a promising aspect of its profile. The IC50 values for related compounds suggest that modifications to the piperazine or imidazole moieties can enhance potency against specific cancer types .

Study 1: Aurora Kinase Inhibition

A study focused on optimizing imidazo[4,5-b]pyridine-based kinase inhibitors identified compounds with nanomolar affinity for Aurora-A and Aurora-B kinases. These findings suggest that this compound could be similarly effective given its structural similarities .

Study 2: FLT3 Mutants Targeting

Another investigation highlighted the importance of targeting FLT3 mutations in AML treatment. Compounds designed with similar frameworks showed significant inhibitory activity against FLT3 mutants, indicating that this compound may also possess this capability .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C22H24N6O |

| Molecular Weight | 388.5 g/mol |

| Target Kinases | Aurora-A, Aurora-B, FLT3 |

| IC50 Values (example compounds) | 7.5 nM (Aurora-A), 6.2 nM (FLT3) |

| Therapeutic Applications | Cancer therapy |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the pyridazine-imidazole core in this compound, and what analytical methods validate its purity?

- Methodological Answer : The pyridazine-imidazole core can be synthesized via condensation reactions (e.g., Claisen-Schmidt) followed by functionalization with hydrazine hydrate to form heterocyclic rings . Key analytical techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing E/Z isomers in the α,β-unsaturated ketone) .

- Mass Spectrometry : For molecular weight validation and detection of byproducts .

- IR Spectroscopy : To identify carbonyl (C=O) and imidazole (C=N) stretching frequencies .

Q. How does the piperazine linker influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Piperazine enhances solubility via its basic nitrogen atoms, which can protonate under acidic conditions. Stability can be assessed using:

- pH-Dependent LogP Measurements : Shake-flask experiments with octanol/water phases to quantify hydrophilicity .

- Accelerated Stability Testing : HPLC monitoring of degradation products under thermal or photolytic stress .

Q. What safety protocols are critical when handling chlorophenyl intermediates during synthesis?

- Methodological Answer : Chlorophenyl groups pose toxicity risks. Mitigation strategies include:

- Fume Hood Use : To prevent inhalation exposure during reactions .

- Personal Protective Equipment (PPE) : Gloves and lab coats resistant to organic solvents .

- Waste Neutralization : Quenching reactive intermediates with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected coupling constants) be resolved to confirm the E-configuration of the propenone moiety?

- Methodological Answer : Contradictions arise from dynamic effects or solvent interactions. Resolution methods include:

- Variable-Temperature NMR : To observe freezing of rotational conformers .

- X-ray Crystallography : Definitive spatial assignment via crystal structure analysis (e.g., bond angles and torsion parameters) .

- DFT Calculations : Comparing experimental coupling constants with computational models .

Q. What experimental design principles optimize regioselectivity during imidazole-pyridazine coupling?

- Methodological Answer : Regioselectivity depends on catalyst choice and steric effects. Optimization approaches:

- Design of Experiments (DoE) : Systematic variation of temperature, catalyst loading (e.g., Pd/Cu systems), and solvent polarity .

- Kinetic Profiling : Monitoring intermediate formation via in-situ FTIR or LC-MS .

Q. How do solvent polarity and crystallization conditions affect polymorph formation?

- Methodological Answer : Polymorph control is critical for reproducibility. Strategies include:

- Phase Diagram Analysis : Mapping solubility vs. temperature in solvents like DMSO/water mixtures .

- Seeding Techniques : Introducing pre-characterized crystals to guide nucleation .

- High-Throughput Screening : Testing 96 solvent combinations to identify ideal crystallization conditions .

Q. What mechanistic insights explain unexpected byproducts during piperazine alkylation steps?

- Methodological Answer : Competing pathways (e.g., over-alkylation or ring-opening) can occur. Investigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.